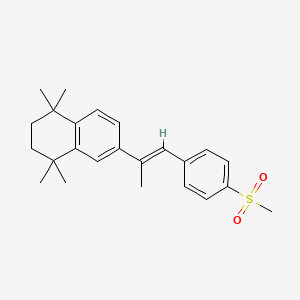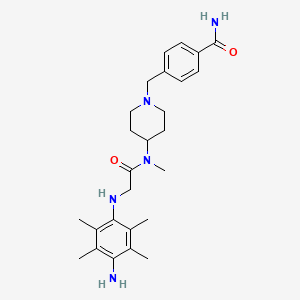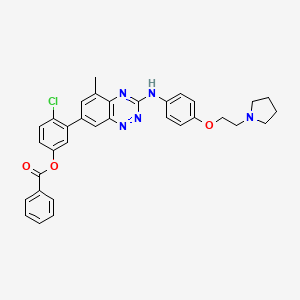
TG 100801
Vue d'ensemble
Description
TG-100801 est un inhibiteur de kinase appliqué par voie topique conçu pour le traitement de la dégénérescence maculaire et d'autres maladies du fond de l'œil telles que l'œdème maculaire diabétique et la rétinopathie diabétique proliférante . Il s'agit d'un promédicament qui se transforme en sa forme active, TG-100572, après pénétration dans l'œil . Ce composé cible les récepteurs du facteur de croissance endothélial vasculaire et d'autres cibles kinases associées à l'inflammation, l'œdème et l'angiogenèse .
Applications De Recherche Scientifique
TG-100801 has been extensively studied for its potential in treating age-related macular degeneration, diabetic macular edema, and proliferative diabetic retinopathy . It has shown efficacy in reducing vascular endothelial growth factor-mediated retinal leakage and choroidal neovascularization in pre-clinical models . Additionally, TG-100801 has been investigated for its anti-inflammatory properties, as it inhibits inflammatory-mediated processes such as endotoxin-induced nitric oxide release .
Mécanisme D'action
Target of Action
TG 100801 primarily targets vascular endothelial growth factor receptors (VEGFRs) and Src kinases . These targets play crucial roles in cellular processes such as angiogenesis, inflammation, and edema, which are pathological hallmarks of diseases like age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy .
Mode of Action
This compound acts as a multitargeted inhibitor of VEGFRs and Src kinases . It suppresses VEGF-mediated leakage and reduces choroidal neovascularization, a key process in AMD . The compound is converted into its active form, TG100572, as it penetrates the eye, inducing apoptosis in proliferating endothelial cells responsible for neovascularization and inhibiting inflammatory-mediated processes .
Biochemical Pathways
The inhibition of VEGFRs and Src kinases by this compound impacts several biochemical pathways. It reduces VEGF-mediated retinal leakage and choroidal neovascularization, key processes in the pathogenesis of AMD . Additionally, it inhibits inflammatory-mediated processes, as measured by endotoxin-induced nitric oxide release in vitro .
Pharmacokinetics
This compound is a prodrug that is converted into its active form, TG100572, as it penetrates the eye . It exhibits excellent ocular pharmacokinetics and poor systemic circulation . A concentration of 23.4 µM (C max) of TG 100572 is reached in 30 min (T max)=0.5 h) in the choroid and the sclera .
Result of Action
The result of this compound’s action is the suppression of VEGF-mediated leakage and the reduction of choroidal neovascularization . This leads to the inhibition of the pathological hallmarks of AMD and other back-of-the-eye diseases . In cell-based assays, this compound has been shown to induce apoptosis in proliferating endothelial cells responsible for neovascularization .
Action Environment
This compound is administered noninvasively as an eye drop . This method of delivery offers superior efficacy due to its broader mechanism of action and greater patient convenience . It may also reduce or eliminate safety risks associated with repeated injection into the human eye .
Méthodes De Préparation
TG-100801 est synthétisé par dérivation de la partie phénol dans TG-100572 pour produire un ester . Cette modification établit un équilibre optimal entre la stabilité (physique et chimique) et le taux d'hydrolyse . Le procédé de production industrielle implique l'estérification du TG-100572, suivie d'une purification pour atteindre le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
TG-100801 subit une désestérification pour générer TG-100572 . Cette réaction est facilitée par les estérases, qui sont abondantes dans les tissus mammifères . La principale réaction impliquée est l'hydrolyse, où la liaison ester est clivée pour libérer le médicament actif. Le principal produit formé par cette réaction est le TG-100572 .
4. Applications de la recherche scientifique
TG-100801 a été étudié de manière approfondie pour son potentiel dans le traitement de la dégénérescence maculaire liée à l'âge, de l'œdème maculaire diabétique et de la rétinopathie diabétique proliférante . Il a montré son efficacité dans la réduction des fuites rétiniennes et de la néovascularisation choroïdienne médiées par le facteur de croissance endothélial vasculaire dans des modèles précliniques . De plus, TG-100801 a été étudié pour ses propriétés anti-inflammatoires, car il inhibe les processus médiés par l'inflammation tels que la libération de monoxyde d'azote induite par les endotoxines .
5. Mécanisme d'action
TG-100801 est le premier inhibiteur multicible du récepteur du facteur de croissance endothélial vasculaire et de la kinase Src appliqué par voie topique à être entré en essais cliniques . Après application topique, TG-100801 pénètre dans l'œil et est converti en TG-100572 . TG-100572 induit l'apoptose dans les cellules endothéliales proliférantes responsables de la néovascularisation et inhibe les processus médiés par l'inflammation . Les cibles moléculaires comprennent les récepteurs du facteur de croissance endothélial vasculaire 1, 2 et 3 .
Comparaison Avec Des Composés Similaires
TG-100801 est unique en raison de son inhibition double des récepteurs du facteur de croissance endothélial vasculaire et des kinases de la famille Src . Les composés similaires comprennent :
TG-100572 : La forme active de TG-100801, qui inhibe directement les kinases de tyrosine réceptrices et les kinases Src.
Altiratinib : Un nouvel inhibiteur ciblant c-MET, TIE-2 et les récepteurs du facteur de croissance endothélial vasculaire.
JNJ-38158471 : Un inhibiteur hautement sélectif du récepteur du facteur de croissance endothélial vasculaire 2.
TG-100801 se démarque par son application topique et sa conversion en une forme active à l'intérieur de l'œil, offrant un traitement ciblé avec une exposition systémique minimale .
Propriétés
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXJHWTVBGOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235791 | |
| Record name | TG 100801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TG100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor (VEGFR)/Src kinase inhibitor to advance into the clinic. TG100801 significantly reduced VEGF mediated retinal leakage and choroidal neovascularization in relevant pre-clinical models of macular degeneration. In cell based assays, following topical instillation, TG100572, the active drug produced by conversion of TG100801 as it penetrates the eye, was shown to induce apoptosis in proliferating endothelial cells responsible for neovasculariztion and to inhibit inflammatory-mediated processes as measured by endotoxin-induced nitric oxide release in vitro. | |
| Record name | TG-100801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
867331-82-6 | |
| Record name | TG 100801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TG-100801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TG 100801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TG-100801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
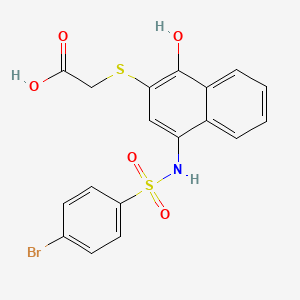
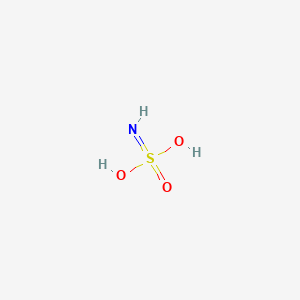
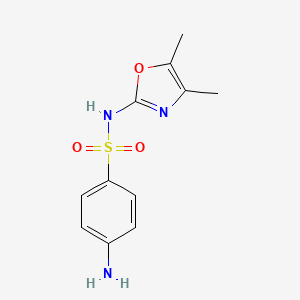
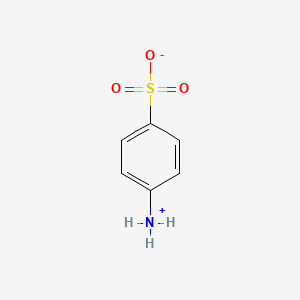
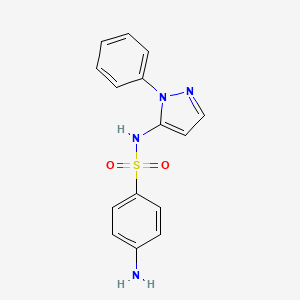
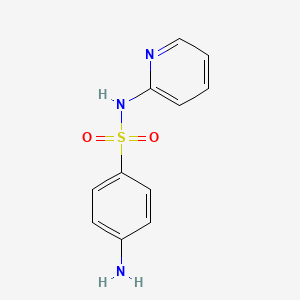
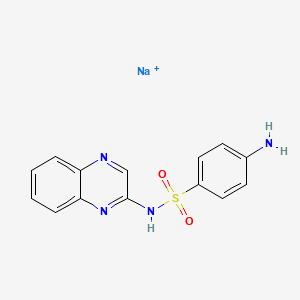
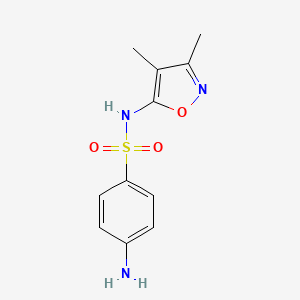

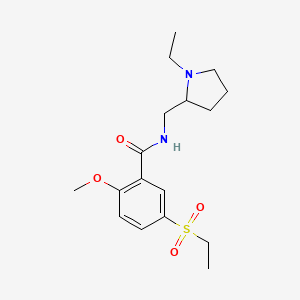
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
